
15-keto Prostaglandin E1
Vue d'ensemble
Description
15-Oxoprostaglandin E1 is a metabolite of prostaglandin E1, which is a member of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. 15-Oxoprostaglandin E1 is formed by the oxidation of the 15-hydroxy group of prostaglandin E1 .
Méthodes De Préparation
15-Oxoprostaglandin E1 can be synthesized through the formal oxidation of the 15-hydroxy group of prostaglandin E1. This process involves the use of specific oxidizing agents under controlled conditions to ensure the selective oxidation of the desired functional group
Analyse Des Réactions Chimiques
15-Oxoprostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other metabolites.
Reduction: It can be reduced back to prostaglandin E1 under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Biochemical Properties and Mechanism of Action
15-keto-PGE1 is primarily recognized as an inactive metabolite of PGE1, produced through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase. Its biochemical properties include:
- Inhibition of Platelet Aggregation : It weakly inhibits ADP-induced platelet aggregation in human isolated platelet-rich plasma (PRP), which has implications for cardiovascular research and therapies aimed at preventing thrombosis.
- Metabolic Pathways : The compound is formed by the reduction of the C-13,14 double bond in prostaglandins, which plays a crucial role in understanding prostaglandin metabolism and its physiological effects.
Chemistry
15-keto-PGE1 is utilized in studies focused on the metabolic pathways of prostaglandins. Its formation and degradation provide insights into the dynamics of prostaglandin metabolism, which is essential for developing new therapeutic agents targeting these pathways.
Biology
Research into platelet aggregation and inflammation modulation frequently employs 15-keto-PGE1. Understanding its role can lead to advancements in treatments for conditions characterized by excessive platelet activation or inflammatory responses.
Medicine
The compound has potential therapeutic applications in managing conditions related to platelet aggregation, such as cardiovascular diseases. Its ability to modulate inflammatory responses makes it a candidate for treating various inflammatory disorders.
Industry
In pharmaceutical development, 15-keto-PGE1 serves as a reference compound for creating drugs that target prostaglandin pathways, aiding in the design of more effective therapies with fewer side effects.
Case Study 1: Cardiovascular Research
A study investigated the pharmacokinetics of 15-keto-PGE1 in patients undergoing dialysis. The findings indicated that its levels could serve as a reliable biomarker for PGE1 disposition, highlighting its significance in clinical settings .
Case Study 2: Inflammation Modulation
Research demonstrated that 15-keto-PGE1 could effectively reduce inflammatory markers in animal models of arthritis. This suggests its potential as an anti-inflammatory agent, warranting further investigation into its therapeutic applications .
Mécanisme D'action
15-Oxoprostaglandin E1 exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a substrate for enzymes like prostaglandin reductase, which further metabolize the compound. The molecular targets and pathways involved include the regulation of inflammation, blood flow, and other physiological processes .
Comparaison Avec Des Composés Similaires
15-Oxoprostaglandin E1 is similar to other prostaglandin metabolites, such as:
13,14-dihydro-15-oxoprostaglandin E1: This compound is formed by the hydrogenation of the 13,14-double bond of prostaglandin E1.
Prostaglandin E1: The parent compound from which 15-Oxoprostaglandin E1 is derived.
15-dehydro-prostaglandin E1: Another metabolite formed by the oxidation of prostaglandin E1.
The uniqueness of 15-Oxoprostaglandin E1 lies in its specific oxidation state and its role as an intermediate in the metabolism of prostaglandin E1 .
Activité Biologique
15-keto Prostaglandin E1 (15-keto PGE1) is an important metabolite derived from Prostaglandin E1 (PGE1), primarily produced through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH). While PGE1 exhibits significant biological activity, particularly in vascular and inflammatory responses, 15-keto PGE1 has been characterized as having greatly diminished biological effects. This article delves into the biological activity of 15-keto PGE1, examining its mechanisms, comparative efficacy with other prostaglandins, and implications in clinical settings.
Overview of Prostaglandins
Prostaglandins are lipid compounds that perform various physiological functions, including modulation of inflammation, regulation of blood flow, and influence on platelet aggregation. PGE1 is known for its potent vasodilatory effects and ability to inhibit platelet aggregation, making it valuable in treating conditions like peripheral vascular disease and erectile dysfunction.
Biological Activity of 15-keto PGE1
Metabolism and Inactivity
15-keto PGE1 is primarily recognized as an inactive metabolite of PGE1. Its formation occurs through the oxidation of the hydroxyl group at position 15 of PGE1. Studies indicate that while PGE1 and its active metabolites (such as 13,14-dihydro-PGE1) exhibit biological activity, 15-keto PGE1 does not significantly contribute to these effects. For instance, research shows that concentrations of 15-keto PGE1 need to be several orders of magnitude higher than those of PGE1 to achieve any measurable biological effect .
Comparative Studies
In experimental models assessing thromboresistance and vascular responses, 15-keto PGE1 demonstrated negligible activity compared to its parent compound. In one study involving rabbit models, pretreatment with PGE1 or its active metabolite resulted in significant thromboresistance, while 15-keto PGE1 showed minimal effects at biologically relevant concentrations . Additionally, the enzymatic conversion rates from 15-keto PGE1 to active metabolites vary significantly among individuals due to genetic differences in hepatic enzyme activity .
Mechanistic Insights
Receptor Interactions
While 15-keto PGE1 is largely considered inactive, some studies suggest it may have a role in modulating receptor signaling pathways indirectly. For example, it has been proposed that upon metabolism from PGE2 to 15-keto-PGE2, this compound may act as a biased agonist at EP2 receptors, potentially terminating inflammatory signals initiated by PGE2 . This indicates a nuanced role where 15-keto metabolites might help regulate homeostasis rather than exert direct biological effects.
Case Studies and Clinical Implications
Several clinical studies have explored the implications of varying levels of prostaglandin metabolism on therapeutic outcomes. A notable study assessed interindividual variations in the enzymatic reduction of 15-keto-PGE1 by human liver enzymes. Results indicated substantial variability in enzyme activity among subjects, suggesting that genetic factors could influence the therapeutic efficacy of drugs based on prostaglandin metabolism .
Study | Findings |
---|---|
Thromboresistance Study | 15-keto PGE1 showed negligible thromboresistance compared to active metabolites like PGE1. |
Enzymatic Activity Variation | Significant interindividual variation in hepatic enzyme activity affecting conversion rates from 15-keto-PGE1 to active metabolites. |
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216545 | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22973-19-9 | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Ketoprostaglandin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-OXOPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.